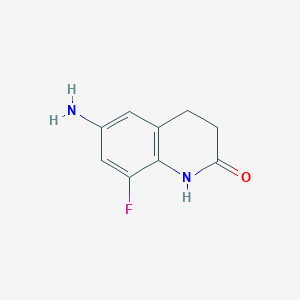

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

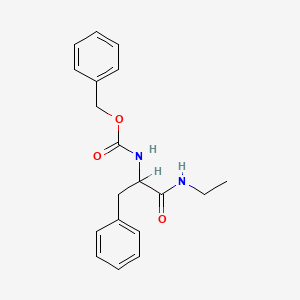

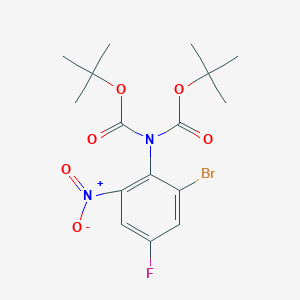

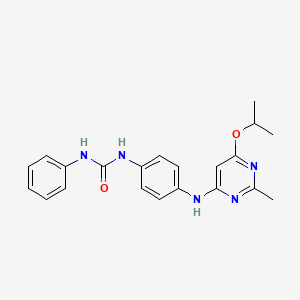

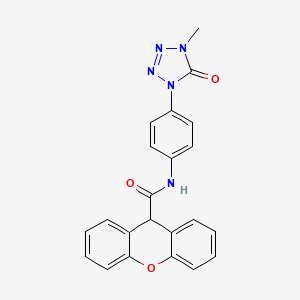

This would typically include the compound’s IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Transformations

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting compound for the synthesis of various organic molecules. It can be transformed through fluorine–amine exchange to create 8-amino-3,4-dihydroisoquinolines, which are pivotal in synthesizing 1-substituted 8-amino-tetrahydroisoquinolines. These transformations are essential for generating potential central nervous system drug candidates, showcasing the compound's utility in medicinal chemistry research (Hargitai et al., 2018).

Antibacterial Activities

This compound and its derivatives have shown promising results in antibacterial research. For example, novel 8-nitrofluoroquinolone derivatives synthesized from 6-amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one analogs displayed significant antibacterial activity against various gram-positive and gram-negative strains. This highlights the potential of these compounds in developing new antibiotics to combat resistant bacterial infections (Al-Hiari et al., 2007).

Antimicrobial Agents

Derivatives of 6-amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one have been explored for their antimicrobial properties. A study involving the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives demonstrated their efficacy against both gram-positive and gram-negative bacterial species as well as fungal pathogens, underlining the compound's utility in developing new antimicrobial agents (Shah & Raj, 2015).

Platelet Aggregation Inhibitors

Research into the cardiovascular applications of 6-amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives has revealed their potential as platelet aggregation inhibitors. These compounds have been tested for their ability to inhibit platelet aggregation, showcasing a selective inhibitory activity that could be beneficial in developing treatments for cardiovascular diseases (Iyobe et al., 2001).

Fluorophore Development

The compound's derivatives have been utilized in developing fluorophores for biological imaging applications. For instance, the conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions demonstrates the potential of using these compounds in designing sensitive probes for imaging and detecting hypoxic cells in tumor models (Rajapakse et al., 2013).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

Propiedades

IUPAC Name |

6-amino-8-fluoro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANTZUNFLOYHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)